molecular formula C17H27BN2O3 B15218073 2-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B15218073
M. Wt: 318.2 g/mol
InChI Key: JQQFDRHTKCXWNT-UHFFFAOYSA-N
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Description

This compound is a boronate ester-containing heterocyclic molecule with a fused bicyclic scaffold. Its structure comprises:

  • Tetrahydro-2H-pyran-4-yl substituent: A six-membered oxygen-containing ring (tetrahydropyran) at position 2, enhancing solubility and metabolic stability due to its ether oxygen .
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group: A pinacol boronate ester at position 3, enabling participation in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry and materials science applications .

Synthetic routes for related pyrrolopyrazole derivatives often involve multistep sequences, including protective group strategies (e.g., SEM protection) and alkylation steps, as described for (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine synthesis .

Properties

Molecular Formula

C17H27BN2O3

Molecular Weight

318.2 g/mol

IUPAC Name

2-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-13-6-5-9-20(13)19-15(14)12-7-10-21-11-8-12/h12H,5-11H2,1-4H3

InChI Key

JQQFDRHTKCXWNT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCN3N=C2C4CCOCC4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Boronate Ester Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number Key Features
Target Compound Dihydro-pyrrolopyrazole 2-Tetrahydropyran-4-yl; 3-dioxaborolan C₁₇H₂₆BN₃O₃ 331.22 Not provided Fused bicyclic system; potential for hydrogen bonding
2-(Tetrahydro-2H-pyran-4-yl)-5-(dioxaborolan-2-yl)thiazole Thiazole 2-Tetrahydropyran-4-yl; 5-dioxaborolan C₁₄H₂₁BN₂O₃S 308.20 1402172-22-8 Thiazole core; sulfur atom enhances π-conjugation
1-(Tetrahydro-2H-pyran-4-yl)-4-(dioxaborolan-2-yl)-1H-pyrazole Pyrazole 1-Tetrahydropyran-4-yl; 4-dioxaborolan C₁₄H₂₃BN₂O₃ 278.15 1040377-03-4 Monocyclic pyrazole; simpler synthesis
2-(Tetrahydropyran-2-yl)-4-(dioxaborolan-2-yl)-2H-1,2,3-triazole Triazole 2-Tetrahydropyran-2-yl; 4-dioxaborolan C₁₂H₂₀BN₃O₃ 265.12 Not provided Triazole core; nitrogen-rich for coordination chemistry
1,3-Dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole Pyrazole 1,3-Dimethyl; 4-dioxaborolan C₁₁H₁₉BN₂O₂ 222.10 Not provided Methyl groups increase steric hindrance; limited solubility

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